molecular formula C10H13Cl2N3 B2428163 (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 175531-37-0

(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B2428163
CAS No.: 175531-37-0
M. Wt: 246.14
InChI Key: KIZOKRNBBZVHPB-UHFFFAOYSA-N
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Description

(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H11N3.2ClH. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-phenyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1H-imidazol-4-yl)phenylmethanamine dihydrochloride
  • (1-methyl-1H-imidazol-2-yl)methanamine
  • (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Uniqueness

(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective.

Properties

IUPAC Name

(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZOKRNBBZVHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175531-37-0
Record name (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride
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